molecular formula C15H15NO6 B2463283 (+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione CAS No. 1487369-51-6

(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione

Cat. No. B2463283
CAS RN: 1487369-51-6
M. Wt: 305.286
InChI Key: LDKXSKLHMMIZDV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione is a useful research compound. Its molecular formula is C15H15NO6 and its molecular weight is 305.286. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characteristics

A study by Ivanovsky et al. (2007) discusses the synthesis of novel squaric acid derivatives, including unsymmetrically substituted 3,4‐diamino‐3‐cyclobutene‐1,2‐diones and 3‐amino‐4‐hydroxy‐3‐cyclobutene‐1,2‐diones. These compounds, synthesized through the interaction of diethyl squarate with various nucleophiles, exhibit significant bioactivity potential, marking them as valuable for biomedical screening (Ivanovsky et al., 2007).

Furthermore, Prohens et al. (2016, 2017) explored the structural aspects of squaric acid derivatives, emphasizing the importance of weak intermolecular interactions in their crystalline forms. These studies underscore the intricacies of ion-pair and hydrogen-bonding interactions, along with π–π stacking and anion–π contacts, crucial for their supramolecular assembly in the solid state (Prohens et al., 2016) (Prohens et al., 2017).

Medicinal Chemistry and Bioactive Applications

A notable study by Lu et al. (2017) delves into the use of squaric acid and its derivatives, including 3-Amino-4-((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino-cyclobut-3-ene-1,2-dione, in medicinal chemistry. The research highlights its potential as non-classical bioisosteric replacements for various functional groups, opening avenues for applications in antitumor and antiviral treatments (Lu et al., 2017).

Pharmacophore Development and Enzyme Inhibition

Li et al. (2009) conducted structure-activity relationship (SAR) studies on analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, highlighting the shift in ethoxy substitution and its impact on cell proliferation and apoptosis. This research offers insights into developing ERK1/2 substrate-specific inhibitors, showcasing the compound's relevance in pharmaceutical research (Li et al., 2009).

properties

IUPAC Name

(2S)-2-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-2-22-14-11(12(18)13(14)19)16-10(15(20)21)7-8-3-5-9(17)6-4-8/h3-6,10,16-17H,2,7H2,1H3,(H,20,21)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKXSKLHMMIZDV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=O)C1=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.